(3-Formyl-5-methylphenyl)boronsäure

Übersicht

Beschreibung

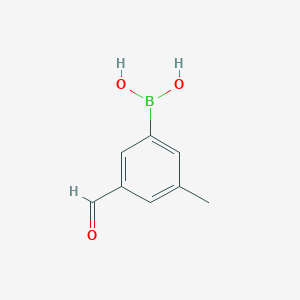

(3-Formyl-5-methylphenyl)boronic acid is an organic compound with the molecular formula C8H9BO3. It is a boronic acid derivative characterized by the presence of a formyl group and a methyl group attached to a phenyl ring. This compound is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (3-Formyl-5-methylphenyl)boronic acid is as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The compound acts as a boronic acid derivative that facilitates the coupling process by undergoing transmetalation with palladium catalysts .

Biological Applications

Recent studies have explored the potential of (3-Formyl-5-methylphenyl)boronic acid as an inhibitor of serine proteases and kinase enzymes. These enzymes play crucial roles in cell signaling and tumor progression, making this compound a candidate for therapeutic development in cancer treatment . Its ability to interact with these enzymes could lead to advancements in targeted therapies.

Medicinal Chemistry

In medicinal chemistry, (3-Formyl-5-methylphenyl)boronic acid has been investigated for its potential use in boron neutron capture therapy (BNCT). This cancer treatment method relies on the selective uptake of boron-containing compounds by tumor cells, which are then irradiated to produce localized damage to cancerous tissues while sparing surrounding healthy tissues .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of (3-Formyl-5-methylphenyl)boronic acid in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using various palladium catalysts, leading to high yields of desired products. This showcases its utility in developing pharmaceuticals and agrochemicals.

Case Study 2: Inhibition of Kinase Enzymes

Research investigating the inhibitory effects of (3-Formyl-5-methylphenyl)boronic acid on specific kinase enzymes revealed promising results. The compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for developing new anticancer drugs targeting kinase pathways involved in tumor growth .

Wirkmechanismus

Target of Action

The primary targets of (3-Formyl-5-methylphenyl)boronic acid are the enzymes involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound also has a binding affinity with anti-apoptotic proteins .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which (3-Formyl-5-methylphenyl)boronic acid plays a key role, is a part of larger biochemical pathways involved in the synthesis of organic compounds . The product of this reaction can further undergo various transformations, leading to the synthesis of complex organic molecules. These molecules can have various downstream effects, depending on their structure and function.

Pharmacokinetics

It’s known that the stability and reactivity of boronic acids can be influenced by their conformation . For instance, the C3 conformation of (3-Formyl-5-methylphenyl)boronic acid was found to be more stable than other conformations .

Result of Action

The result of the action of (3-Formyl-5-methylphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of various diseases.

Action Environment

The action of (3-Formyl-5-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the Suzuki-Miyaura coupling reaction . Moreover, the stability of boronic acids can be affected by the presence of various substituents on the phenyl rings . These factors can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3-Formyl-5-methylphenyl)boronic acid involves the reaction of benzaldehyde with a borate ester of p-tolylboronic acid under alkaline conditions. The specific preparation method is as follows :

- In a cooling device with magnetic stirring, mix benzaldehyde and the borate ester of p-tolylboronic acid in a chemical equivalent manner.

- Slowly add methanol, an alkali (such as sodium hydroxide), and a solvent (such as ethanol) dropwise to keep the reaction solution alkaline.

- Continue to stir the reaction solution and react at room temperature for several hours.

- After the reaction, perform acidification treatment with acid, and precipitate the product in water and organic solvent.

- Filter, wash, and dry to obtain (3-Formyl-5-methylphenyl)boronic acid.

Industrial Production Methods

Industrial production methods for (3-Formyl-5-methylphenyl)boronic acid typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Formyl-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: 3-Carboxy-5-methylphenylboronic acid.

Reduction: 3-Hydroxymethyl-5-methylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the coupling partner used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Formylphenyl)boronic acid: Similar structure but lacks the methyl group.

(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a formyl group.

(4-Methoxy-3-methylphenyl)boronic acid: Contains both methoxy and methyl groups

Uniqueness

(3-Formyl-5-methylphenyl)boronic acid is unique due to the presence of both a formyl group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable reagent in organic synthesis and various scientific research applications .

Biologische Aktivität

(3-Formyl-5-methylphenyl)boronic acid is a compound of significant interest in both organic chemistry and biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

(3-Formyl-5-methylphenyl)boronic acid has the following structural formula:

- Molecular Formula : CHB(O)

- Molecular Weight : 163.06 g/mol

- Appearance : White to light yellow crystalline powder

The compound features a boronic acid group attached to a phenyl ring with a formyl substituent, which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.

The biological activity of (3-Formyl-5-methylphenyl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, potentially disrupting protein-protein interactions (PPIs), which are crucial for many biological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites through boronate ester formation.

- Antimicrobial Activity : Preliminary studies indicate that related phenylboronic acids exhibit antimicrobial properties against bacteria and fungi, suggesting that (3-Formyl-5-methylphenyl)boronic acid could have similar effects.

Antimicrobial Properties

Research has shown that boronic acids can exhibit notable antibacterial and antifungal activities. For instance, studies on 2-formylphenylboronic acids have demonstrated their effectiveness against various pathogens:

- Candida albicans : Moderate activity observed.

- Aspergillus niger : Higher activity compared to other tested strains.

- Escherichia coli and Bacillus cereus : Notable inhibition with lower Minimum Inhibitory Concentration (MIC) values than established drugs like Tavaborole (AN2690).

These findings suggest that (3-Formyl-5-methylphenyl)boronic acid could be explored further as a potential antimicrobial agent.

Enzyme Stabilization

(3-Formyl-5-methylphenyl)boronic acid has also been investigated for its role as an enzyme stabilizer. It can enhance the stability and activity of proteases and lipases in various formulations, improving their hydrolytic activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3-Formyl-5-methylphenyl)boronic acid, it is helpful to compare it with other related compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-Formylphenylboronic acid | 0.98 | Similar structure; may exhibit different reactivity. |

| 5-Fluoro-2-formylphenylboronic acid | 0.78 | Fluorine substitution alters electronic properties. |

| 4-Chloro-2-formylphenylboronic acid | 0.77 | Chlorine introduces different reactivity patterns. |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study demonstrated that certain phenylboronic acids could inhibit the growth of Candida albicans by blocking essential enzymatic functions within the pathogen.

- The research highlighted that the mechanism involved binding at the active site of leucyl-tRNA synthetase, similar to how Tavaborole operates.

-

Enzyme Stabilization Research :

- Investigations into the use of boronic acids in detergent formulations showed enhanced stability and activity of enzymes, making them more effective in industrial applications.

Eigenschaften

IUPAC Name |

(3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXLUNCVVBZUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584489 | |

| Record name | (3-Formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-33-6 | |

| Record name | B-(3-Formyl-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.